(2E)-3-phenyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]prop-2-en-1-one
Description
(2E)-3-phenyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core flanked by aromatic rings. Its unique structural features include a piperazine ring substituted with a 1,2,5-thiadiazole moiety at the 4-position of the enone system. The thiadiazole group introduces distinct electronic and steric properties, differentiating it from other chalcone derivatives.
Properties
IUPAC Name |
(E)-3-phenyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4OS/c20-15(7-6-13-4-2-1-3-5-13)19-10-8-18(9-11-19)14-12-16-21-17-14/h1-7,12H,8-11H2/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDVUVGABDRBEIM-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NSN=C2)C(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=NSN=C2)C(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-phenyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]prop-2-en-1-one typically involves multi-step organic reactions. One common method starts with the preparation of the 1,2,5-thiadiazole ring, which can be synthesized from thiosemicarbazide and carbon disulfide under basic conditions. The piperazine ring is then introduced through nucleophilic substitution reactions.
The final step involves the formation of the α,β-unsaturated carbonyl group via a Claisen-Schmidt condensation reaction between an appropriate benzaldehyde and the piperazine-thiadiazole intermediate .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
(2E)-3-phenyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The phenyl group and the α,β-unsaturated carbonyl group can be oxidized under strong oxidative conditions.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products
Oxidation: Carboxylic acids or ketones depending on the specific conditions.
Reduction: Alcohols or alkanes.
Substitution: Various substituted piperazine derivatives
Scientific Research Applications
Basic Information
- Molecular Formula: C₁₅H₁₆N₄OS
- Molecular Weight: 300.4 g/mol
- CAS Number: 2097939-81-4
Structural Features
The compound includes:
- A phenyl group,
- A piperazine moiety,
- A thiadiazole ring, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the potential of thiadiazole derivatives in targeting cancer cells. The compound has been explored for its inhibitory effects on specific protein targets involved in cancer progression, such as SHP1 (Src homology 2 domain-containing protein tyrosine phosphatase 1) . This protein is critical in oncogenic signaling pathways, making it a viable target for therapeutic intervention.
Case Study: Inhibition of SHP1
In a theoretical study, several derivatives of thiadiazole were synthesized and tested for their ability to inhibit SHP1 activity. The results indicated that modifications to the thiadiazole structure could enhance inhibitory potency, suggesting that compounds like (2E)-3-phenyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]prop-2-en-1-one might serve as effective leads in developing new anticancer agents .
Antimicrobial Properties
Thiadiazole derivatives have also been noted for their antimicrobial activities. The incorporation of piperazine into the structure may enhance the bioactivity against various pathogens. Research indicates that such compounds can exhibit significant antibacterial and antifungal properties, making them candidates for further development in treating infectious diseases.
Neurological Applications
The piperazine component is known for its role in modulating neurotransmitter systems. Compounds similar to this compound have been studied for their potential use in treating neurological disorders such as anxiety and depression. The ability to cross the blood-brain barrier effectively positions these compounds as promising candidates for psychopharmacological research.
Anti-inflammatory Effects
Research has suggested that thiadiazole derivatives can exhibit anti-inflammatory properties. This application is particularly relevant in the context of chronic inflammatory diseases, where modulation of inflammatory pathways can lead to therapeutic benefits . The compound's structure may contribute to its efficacy in inhibiting inflammatory mediators.
Comparative Data Table
| Application Area | Compound Type | Key Findings |
|---|---|---|
| Anticancer | Thiadiazole Derivatives | Inhibition of SHP1; potential lead for new drugs |
| Antimicrobial | Piperazine-Thiadiazole Derivatives | Significant antibacterial and antifungal activity |
| Neurological | Piperazine Derivatives | Potential treatment for anxiety and depression |
| Anti-inflammatory | Thiadiazole Derivatives | Modulation of inflammatory pathways |
Mechanism of Action
The mechanism of action of (2E)-3-phenyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]prop-2-en-1-one involves its interaction with biological targets such as enzymes and receptors. The thiadiazole moiety is known to interact with various proteins, potentially inhibiting their function. This compound may also induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases .
Comparison with Similar Compounds
Piperazine-Substituted vs. Non-Piperazine Chalcones
Chalcones are categorized into piperazine- and non-piperazine-substituted derivatives based on their substituents. Piperazine-substituted chalcones, such as the target compound, often exhibit modified solubility and bioavailability due to the basic nitrogen in the piperazine ring. However, structure-activity relationship (SAR) studies suggest that the inhibitory activity (IC50) of piperazine-substituted chalcones is less predictable compared to non-piperazine analogs. For example:
- Non-piperazine chalcones (e.g., cardamonin) show clear SAR trends: substitutions with electron-withdrawing groups (e.g., halogens) at the para position of aromatic rings enhance activity. Cardamonin (IC50 = 4.35 μM) lacks piperazine but has hydroxyl groups at ortho and para positions on ring A, contributing to its potency .
- Piperazine-substituted chalcones (cluster 12 in SAR studies) lack obvious SAR trends, likely due to conformational flexibility of the piperazine ring masking substituent effects .
Table 1: Activity Comparison of Selected Chalcones
| Compound | Substituents (Ring A/B) | IC50 (μM) | Class |
|---|---|---|---|
| Cardamonin | Hydroxyl (ortho, para)/None | 4.35 | Non-piperazine |
| 2j | Br (para, A); F (para, B) | 4.70 | Non-piperazine |
| 2h | Cl (para, A); OMe (para, B) | 13.82 | Non-piperazine |
| Target Compound | Thiadiazol-piperazine (A) | N/A | Piperazine |
Thiadiazole vs. Other Heterocyclic Substituents
The 1,2,5-thiadiazole group in the target compound distinguishes it from chalcones with imidazole, pyrrolidine, or simple halogen substituents:
- This contrasts with electron-rich substituents like methoxy or imidazole, which may reduce reactivity .
- For example, fluorophenyl-substituted chalcones exhibit dihedral angles of 7.14°–56.26°, affecting molecular planarity and target binding .
Substituent Effects on Spectral and Electronic Properties
IR and UV studies on substituted chalcones reveal substituent-dependent electronic effects:
- Carbonyl Stretching (νCO) : In (E)-3-phenyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one derivatives, νCO frequencies show weak correlations (r < 0.9) with substituent electronegativity, indicating moderate electronic modulation .
- C–H In-Plane Deformation (νCHip): Strong correlations with σ+ constants (r = 0.905) suggest that electron-withdrawing groups enhance conjugation in the enone system, a feature that may extend to the thiadiazole-substituted compound .
Biological Activity
The compound (2E)-3-phenyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]prop-2-en-1-one is a member of the class of compounds known for their diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : CHNS
- Molecular Weight : 306.41 g/mol
- IUPAC Name : this compound
Research indicates that compounds with similar structures may exhibit various biological activities, including:
- Inhibition of Fatty Acid Amide Hydrolase (FAAH) :
- Antidepressant-like Effects :
- Antinociceptive Activity :
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2E)-3-phenyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]prop-2-en-1-one, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves multi-step reactions, including condensation between a piperazine-thiadiazole precursor and a propenone derivative. Key steps include:
- Claisen-Schmidt condensation : Use aromatic aldehydes/ketones under basic conditions (e.g., NaOH in ethanol) to form the α,β-unsaturated ketone core .
- Piperazine coupling : React the thiadiazole-piperazine intermediate with the propenone moiety via nucleophilic substitution or amidation, often under reflux (60–80°C) in aprotic solvents like DMF .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical to isolate the pure E-isomer .
- Optimization : Adjust reaction time, solvent polarity, and catalyst (e.g., DMAP for amidation) to improve yields (>70%) and stereoselectivity.
Q. How should researchers characterize the compound’s structural integrity and purity?
- Analytical Techniques :
- NMR Spectroscopy : Confirm stereochemistry (E-configuration) via coupling constants (J = 12–16 Hz for trans protons in propenone) .
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ at m/z 383.1) and fragmentation patterns .
- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns (acetonitrile/water mobile phase) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- In Vitro Screening :
- Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase assays for kinase activity) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
- Solubility : Measure in DMSO/PBS mixtures to ensure compatibility with biological buffers .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s pharmacological profile?
- Methods :
- Molecular Docking : Use AutoDock Vina to predict binding modes to targets like serotonin receptors (5-HT2A) or kinases (PI3K) .
- QSAR Models : Corrogate substituent effects (e.g., thiadiazole vs. triazole) on bioactivity using descriptors like logP and polar surface area .
- Validation : Compare docking scores (ΔG < −8 kcal/mol) with experimental IC50 values to prioritize analogs .
Q. What strategies resolve contradictions in bioactivity data across different studies?
- Case Example : Discrepancies in cytotoxicity (e.g., high potency in one study vs. inactivity in another) may arise from:
- Impurity Effects : Trace solvents (e.g., DMF) or unreacted intermediates can skew results. Validate purity via NMR and LC-MS .
- Assay Conditions : Differences in cell culture media (e.g., serum content) or incubation time. Standardize protocols across labs .
Q. How does the thiadiazole-piperazine scaffold influence metabolic stability and pharmacokinetics?
- Metabolic Pathways :
- Oxidation : Thiadiazole rings are prone to CYP450-mediated oxidation; monitor via liver microsome assays .
- Hydrolysis : Propenone’s α,β-unsaturated carbonyl may undergo nucleophilic attack in plasma. Assess stability in PBS (pH 7.4) .
- PK Optimization : Introduce electron-withdrawing groups (e.g., -CF3) on the phenyl ring to slow metabolism .
Experimental Design & Data Analysis
Q. Designing SAR Studies: What substituent variations are most impactful?
- Priority Modifications :
- Piperazine Substituents : Replace thiadiazole with triazole (improve solubility) or benzothiazole (enhance lipophilicity) .
- Propenone Chain : Introduce electron-deficient aryl groups (e.g., 4-F-phenyl) to modulate reactivity .
- Data Analysis : Use ANOVA to compare bioactivity across analogs; p < 0.05 indicates significance .
Q. How to address low solubility in aqueous buffers during formulation?
- Strategies :
- Prodrug Design : Convert the ketone to a phosphate ester for enhanced water solubility .
- Nanoparticle Encapsulation : Use PLGA nanoparticles (size < 200 nm) to improve bioavailability .
Q. What crystallographic techniques confirm the compound’s solid-state structure?
- Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (ethanol/chloroform). Resolve structure to <1.0 Å resolution; validate hydrogen bonding (e.g., N–H⋯O interactions) .
Tables for Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Melting Point | 158–160°C (recrystallized from ethanol) | |
| LogP (Predicted) | 3.2 ± 0.3 (ACD/Labs) | |
| IC50 (MCF-7 cells) | 12.5 µM (SD ± 1.2) | |
| Aqueous Solubility | <0.1 mg/mL (PBS, pH 7.4) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
